2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine
Overview
Description
2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine, also known as F-18 DFP, is a radiolabeled compound used in scientific research. This compound is a fluorine-18 labeled derivative of the organophosphate compound diisopropylfluorophosphate (DFP). F-18 DFP is used as a tracer in positron emission tomography (PET) imaging to study the activity of acetylcholinesterase (AChE) in the brain.
Scientific Research Applications
Piperidine Derivatives in Therapeutic Use
Piperidine, a six-membered nitrogen-containing heterocycle, plays a significant role in drug design due to its presence in a variety of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. Modifying the substitution pattern on the piperazine nucleus, a closely related heterocycle to piperidine, has been shown to significantly alter the medicinal potential of resultant molecules. These modifications can lead to new drugs with varied pharmacokinetic and pharmacodynamic properties, highlighting the flexibility and importance of piperidine and its derivatives in drug discovery (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperidine Analogues
Piperidine analogues have demonstrated potential activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs. The versatility of the piperidine scaffold in medicinal chemistry allows for the development of potent anti-mycobacterial compounds. This underlines the critical role of structural design and modification in enhancing the efficacy of piperidine-based molecules against tuberculosis (Girase et al., 2020).
Environmental Degradation of Fluorinated Compounds
The environmental fate of polyfluoroalkyl chemicals, which might include highly fluorinated compounds like "2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine," has been a topic of research. These studies focus on the microbial degradation of such compounds and their transformation into perfluoroalkyl acids, which have significant environmental and health implications. Understanding these processes is crucial for evaluating the environmental persistence and toxicity of fluorinated chemicals (Liu & Avendaño, 2013).
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F13N/c7-1(8)2(9,10)4(13,14)20(6(17,18)19)5(15,16)3(1,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOKATNPCXDTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(N(C(C1(F)F)(F)F)C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189465 | |
Record name | 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine | |
CAS RN |
359-71-7 | |
Record name | 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Perfluoro-N-methylpiperidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU7ZW735ZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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